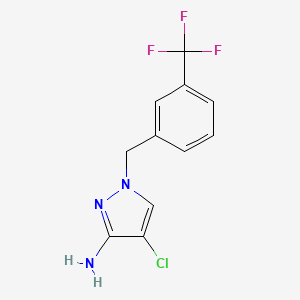

4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

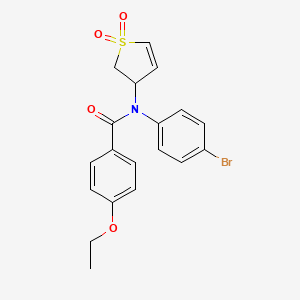

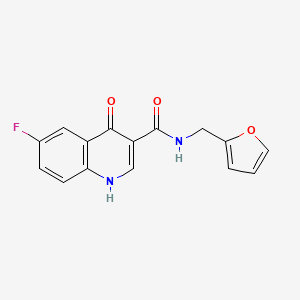

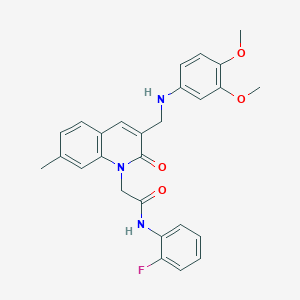

4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the development and activation of B-cells, which play an important role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and cancers.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Biological Activity Screening

Compounds derived from the chemical class of 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine have been explored for their biological activities. For example, 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines were synthesized using a precursor related to the chemical structure of interest, showing potential as CGRP receptor antagonists (F. Lim, A. Dolzhenko, & A. Dolzhenko, 2014).

Antimicrobial Activities

Novel series of compounds integrating the benzofuran and pyrazole moieties, which share a core structural similarity with 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, were synthesized and shown to exhibit promising antimicrobial activities. This indicates the potential of derivatives for use in medical and pharmaceutical applications (M. Idrees, S. Kola, & N. Siddiqui, 2019).

Chemical Synthesis Techniques

Innovative Synthetic Methods

Research on the synthesis of 4-chloroquinazolines with aminopyrazoles, which are structurally related to 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine, demonstrated a selective amination process. This method presents a new avenue for developing compounds with potential pharmaceutical applications (Zhenlu Shen et al., 2010).

C-H Amination Techniques

The development of Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones under mild conditions showcases an innovative approach to functionalizing molecules similar to 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine. This method broadens the scope of amination, potentially enabling the creation of novel therapeutic agents (Kui Wu et al., 2014).

Propriétés

IUPAC Name |

4-chloro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3N3/c12-9-6-18(17-10(9)16)5-7-2-1-3-8(4-7)11(13,14)15/h1-4,6H,5H2,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWLCAPMTGVIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2683035.png)

![N-[3-(7,8-Dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2683036.png)

![Dimethyl 5-(3,5-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2683038.png)

![4-((2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2683039.png)

![N-(furan-2-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2683047.png)

![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2683049.png)